Ethyl 2,5-dibromofuran-3-carboxylate
CAS No.: 32460-21-2
Cat. No.: VC2821995
Molecular Formula: C7H6Br2O3
Molecular Weight: 297.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32460-21-2 |
|---|---|
| Molecular Formula | C7H6Br2O3 |
| Molecular Weight | 297.93 g/mol |
| IUPAC Name | ethyl 2,5-dibromofuran-3-carboxylate |
| Standard InChI | InChI=1S/C7H6Br2O3/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 |
| Standard InChI Key | HHVVONFJFFOMEF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC(=C1)Br)Br |
| Canonical SMILES | CCOC(=O)C1=C(OC(=C1)Br)Br |
Introduction
Ethyl 2,5-dibromofuran-3-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 297.93 g/mol. It is characterized by a furan ring structure substituted with bromine atoms at the 2nd and 5th positions, as well as an ethyl ester functional group at the 3rd position. This unique structure imparts specific chemical reactivity and biological potential, making it a valuable compound in organic synthesis and medicinal chemistry .
Structural Features
The compound features:
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A five-membered aromatic furan ring.
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Two bromine substituents at positions 2 and 5.
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An ethyl ester group attached to the carboxylic acid functionality at position 3.
Reactivity
The presence of bromine atoms enhances its electrophilic nature, making it highly reactive in substitution and coupling reactions. This dual bromination increases lipophilicity and facilitates interactions with biological targets, which is significant for its applications in medicinal chemistry.
Synthesis Methods
Several synthetic approaches have been developed for ethyl 2,5-dibromofuran-3-carboxylate:
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Halogenation of Furan Derivatives:
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Direct bromination of furan-based precursors under controlled conditions to introduce bromine atoms at desired positions.
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Esterification Reactions:
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Conversion of carboxylic acid derivatives into ethyl esters using ethanol and acid catalysts.
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These methods ensure high yields and purity suitable for research applications .
Applications in Research and Industry
Ethyl 2,5-dibromofuran-3-carboxylate finds applications in various fields due to its unique properties:
Medicinal Chemistry
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The compound exhibits potential antimicrobial activity and has demonstrated cytotoxic effects against certain cancer cell lines.
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Its structural analogs are being explored for enzyme inhibition and pathway modulation relevant to disease treatment.
Organic Synthesis
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Used as a building block in synthesizing complex organic molecules.
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Its high reactivity makes it ideal for coupling reactions in the preparation of heterocyclic compounds.
Material Science
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Potential precursor for functionalized polymers and materials with specific electronic properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Reactivity Profile |
|---|---|---|
| Ethyl furan-3-carboxylate | No halogen substitutions | Stable, less reactive |
| Ethyl 2-bromofuran-3-carboxylate | Single bromine substitution | Moderately reactive |
| Ethyl 2,5-dibromofuran-3-carboxylate | Dual bromination | Highly reactive |
The dual bromination in ethyl 2,5-dibromofuran-3-carboxylate significantly enhances its reactivity compared to its mono-substituted or unsubstituted counterparts.
Safety and Handling
Ethyl 2,5-dibromofuran-3-carboxylate should be handled with care due to its potential reactivity:
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